molecular formula C20H30N2O2 B10881565 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B10881565
M. Wt: 330.5 g/mol
InChI Key: BLTVJIOUOBVHFJ-UHFFFAOYSA-N
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Description

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a cyclohexyl group, and a phenoxyethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation of the piperazine ring using a suitable cyclohexyl halide.

    Attachment of the Phenoxyethanone Moiety: The final step involves the reaction of the cyclohexyl-substituted piperazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the phenoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Cyclohexyl)piperazin-1-yl]-2-(phenoxy)ethanone
  • 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
  • 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone

Uniqueness

1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the specific positioning of the methyl groups on both the cyclohexyl and phenoxy rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct pharmacological profiles and applications compared to similar compounds.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H30N2O2/c1-16-5-3-7-18(13-16)21-9-11-22(12-10-21)20(23)15-24-19-8-4-6-17(2)14-19/h4,6,8,14,16,18H,3,5,7,9-13,15H2,1-2H3

InChI Key

BLTVJIOUOBVHFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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